2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenyl group, a methoxy-methylpyrimidinyl group, and an acetamide linkage. Its unique chemical properties make it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form 4-chlorophenyl.
Pyrimidine Derivative Synthesis: The next step is the synthesis of the 6-methoxy-2-methylpyrimidine derivative, which can be achieved through a series of condensation reactions involving methoxy and methyl substituents.
Coupling Reaction: The final step involves coupling the chlorophenyl intermediate with the pyrimidine derivative through an acetamide linkage. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes:
Temperature Control: Maintaining optimal temperatures during each reaction step to ensure complete conversion of reactants.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Adapting the synthetic route to large-scale production while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation Products: Corresponding oxides or hydroxylated derivatives
Reduction Products: Reduced forms of the compound, such as amines or alcohols
Substitution Products: Compounds with substituted groups replacing the chlorine atom
Scientific Research Applications
2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Pharmacology: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in various biological assays to study cellular processes and molecular mechanisms.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, affecting cellular functions.
Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
DNA/RNA: The compound can interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(4-aminophenyl)acetamide: Lacks the pyrimidine derivative, making it less complex.
2-(4-bromophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide: Contains a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
2-(4-chlorophenyl)-N-(4-((6-methoxy-2-ethylpyrimidin-4-yl)amino)phenyl)acetamide: Has an ethyl group instead of a methyl group on the pyrimidine ring, potentially affecting its properties.
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for various research applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c1-13-22-18(12-20(23-13)27-2)24-16-7-9-17(10-8-16)25-19(26)11-14-3-5-15(21)6-4-14/h3-10,12H,11H2,1-2H3,(H,25,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQNJURKAMRZSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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